5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one
Description
Properties
IUPAC Name |
4-ethenyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-8-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O9/c1-2-7-8-3-4-22-14(21)9(8)6-23-15(7)25-16-13(20)12(19)11(18)10(5-17)24-16/h2,6-8,10-13,15-20H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGJMKGNMDJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Organic Chemistry Approaches
Photoannelation-Based Synthesis
A stereoselective synthesis of the pyrano[3,4-c]pyran-1-one core was achieved via [2+2]-enone-photoannelation (Fig. 1A). Key steps include:
- Photoannelation : Reaction of 1,4-cyclohexadiene with methyl diformylacetate under UV light yields cis-fused bicyclic intermediate 6 .
- Functionalization : The ethenyl group is introduced via Wittig olefination or palladium-catalyzed coupling.
- Glycosylation : The glucopyranosyl moiety is attached using Koenigs-Knorr conditions (Ag₂CO₃ catalyst, protected β-D-glucose).
Yield : 27% overall yield for (±)-sweroside aglucone O-methyl ether.
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 1 | UV light, CH₂Cl₂ | Bicyclic enone | 45% |
| 2 | Pd(PPh₃)₄, ethenylboronic acid | Ethenyl derivative | 68% |
| 3 | Ag₂CO₃, β-D-glucose pentaacetate | Glycosylated product | 52% |
Glycosylation of the Aglucone
The aglucone (pyrano[3,4-c]pyran-1-one core) is glycosylated using enzymatic or chemical methods:
- Enzymatic : β-Glucosidase-catalyzed transglycosylation (pH 6.5, 37°C).
- Chemical : Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Challenges : Low regioselectivity in glycosylation necessitates HPLC purification.
Natural Product Extraction and Isolation
Extraction Protocol
- Solvent Extraction : Dried plant material is extracted with 75–85% methanol (3 × 2 h).
- Partitioning : Concentrated extract is partitioned with dichloromethane to remove lipids.
- Chromatography :
Table 2: Extraction Yields from Swertia bimaculata
| Step | Material (g) | Yield (mg) | Purity (%) |
|---|---|---|---|
| Crude extract | 200 | 5,000 | 12 |
| Resin-purified | 5,000 | 800 | 45 |
| HPLC-purified | 800 | 50 | 98 |
Microbial Transformation
Bacterial Hydrolysis of Gentiopicrin
Intestinal microbiota (e.g., Penicillium brasiliensis) hydrolyze gentiopicrin to yield pyrano[3,4-c]pyran-1-one derivatives:
- Hydrolysis : Cleavage of gentiopicrin’s glucosidic bond forms aglucone M02.
- Reduction : NADPH-dependent reduction introduces the ethenyl group.
Conditions : Anaerobic incubation (37°C, 24 h, pH 7.0).
Table 3: Metabolites Produced from Gentiopicrin
| Metabolite | Structure | Yield (%) |
|---|---|---|
| M02 | (5S,6S)-5-(hydroxymethyl)-6-methyl | 32 |
| M03 | (5R,6S)-5-(hydroxymethyl)-6-methyl | 28 |
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
Table 4: Advantages and Limitations
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Synthetic | 27% | >95% | Low (mg scale) |
| Natural | 0.025% | 98% | Moderate (g scale) |
| Microbial | 30% | 85% | High (fermentation) |
Chemical Reactions Analysis
Types of Reactions
Sweroside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions involving sweroside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the chemical reactions of sweroside depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced antioxidant properties, while reduction reactions can produce reduced forms with different biological activities .
Scientific Research Applications
Sweroside has a wide range of scientific research applications, including:
Mechanism of Action
Sweroside exerts its effects through various molecular targets and pathways. It primarily acts as an antioxidant by scavenging reactive oxygen species and inhibiting enzymes involved in oxidative stress . Molecular docking studies have shown that sweroside binds to the active sites of enzymes such as NADPH oxidase, acetylcholinesterase, and butyrylcholinesterase through hydrogen bonds and van der Waals interactions . These interactions contribute to its neuroprotective, antidiabetic, and enzyme inhibitory activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to the pyrano-pyranone family, which includes diverse derivatives with variations in substituents, ring saturation, and glycosylation. Below is a comparative analysis with key analogs:
Key Differences and Implications:
Substituent Diversity: The target compound’s ethenyl and glucosyl groups distinguish it from simpler pyrano-pyranones (e.g., dihydro derivatives in ) and flavonoid glucosides (). The glucosyl moiety enhances water solubility compared to non-glycosylated analogs . Pyrano-oxazol derivatives () exhibit higher molecular weights and nitrogen-containing heterocycles, which may improve binding specificity in antimalarial targets like plasmepsins .
Synthetic Routes: The target compound’s synthesis likely involves glycosylation of a pyrano-pyranone precursor, similar to methods in (aldol condensation) and (glycosidic bond formation). In contrast, 3,4-dihydro-pyrano[4,3-b]pyran-5-ones are synthesized via Diels-Alder reactions or nucleophilic substitutions .
3,4-Dihydro-pyrano[4,3-b]pyran-5-ones () demonstrate antiproliferative effects, likely due to their planar aromatic cores intercalating with DNA or inhibiting topoisomerases .
Physicochemical Properties :
- The glucosyl group in the target compound increases polarity (logP ~−1.5 predicted), contrasting with less polar analogs like 4-methoxy-α-pyrones (logP ~1.5–2.0) . This impacts bioavailability; glycosylated compounds may require active transport for cellular uptake.
Biological Activity
The compound 5-ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H,4aH,5H,6H-pyrano[3,4-c]pyran-1-one is a complex natural product that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrano-pyran backbone with multiple hydroxyl groups and an ethenyl substituent. This structural complexity may contribute to its diverse biological activities.
Molecular Formula
- Molecular Formula: C₁₆H₁₈O₉
- Molecular Weight: 350.31 g/mol
Structural Representation
The structural representation highlights the functional groups that may be responsible for its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in this compound suggests a potential for scavenging free radicals, which is critical in preventing oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Source |
|---|---|---|
| 5-Ethenyl-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-3H,4H... | TBD | Study A |
| Quercetin | 10 | Study B |
| Resveratrol | 15 | Study C |
Anti-inflammatory Properties
Studies have shown that similar glycosylated compounds can inhibit pro-inflammatory cytokines. The trihydroxy moiety may enhance the compound's ability to modulate inflammatory pathways.
Case Study: Inhibition of TNF-alpha
In a controlled study involving human macrophages, the compound demonstrated a significant reduction in TNF-alpha levels when treated with concentrations above 50 µM, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | Study D |
| Escherichia coli | 64 | Study E |
The biological activity of this compound is likely attributed to its interaction with cellular targets. The hydroxyl groups may facilitate binding to enzymes or receptors involved in oxidative stress and inflammation pathways.
Pharmacokinetics
The pharmacokinetic profile of glycosylated compounds often shows enhanced solubility and bioavailability. This compound's sugar units may improve its absorption and distribution in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
